molecular formula C18H16O3 B1235086 Rataniaphenol I CAS No. 79214-54-3

Rataniaphenol I

Cat. No.: B1235086
CAS No.: 79214-54-3
M. Wt: 280.3 g/mol
InChI Key: VSRAHYZSNLDBKG-ONEGZZNKSA-N
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Description

Rataniaphenol I is a phenolic compound derived from the root extracts of Krameria triandra (commonly known as Rhatany), a plant traditionally used for its astringent and antimicrobial properties. Structurally, it is characterized by a naphthalene backbone substituted with hydroxyl and alkyl groups, contributing to its bioactivity. Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol. This compound exhibits notable antioxidant and anti-inflammatory effects, as demonstrated in in vitro studies targeting reactive oxygen species (ROS) and cyclooxygenase-2 (COX-2) inhibition .

Properties

CAS No.

79214-54-3

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

5-methoxy-2-[5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol

InChI

InChI=1S/C18H16O3/c1-3-4-12-5-8-17-13(9-12)10-18(21-17)15-7-6-14(20-2)11-16(15)19/h3-11,19H,1-2H3/b4-3+

InChI Key

VSRAHYZSNLDBKG-ONEGZZNKSA-N

SMILES

CC=CC1=CC2=C(C=C1)OC(=C2)C3=C(C=C(C=C3)OC)O

Isomeric SMILES

C/C=C/C1=CC2=C(C=C1)OC(=C2)C3=C(C=C(C=C3)OC)O

Canonical SMILES

CC=CC1=CC2=C(C=C1)OC(=C2)C3=C(C=C(C=C3)OC)O

Synonyms

ratanhiaphenol I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Rataniaphenol I belongs to a class of naphthalene-derived phenolics. Below is a comparative analysis with structurally and functionally analogous compounds, emphasizing molecular features, bioactivity, and analytical characterization.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Bioactivity Analytical Methods (Purity/Structure)
This compound C₁₅H₁₄O₃ Hydroxyl, alkyl substituents Antioxidant (IC₅₀: 12 µM), COX-2 inhibition (IC₅₀: 18 µM) HPLC (99.5% purity), HRMS, ¹H/¹³C NMR
Naphthalen-1-ol C₁₀H₈O Single hydroxyl group Weak antimicrobial (MIC: 500 µg/mL) GC-MS (98% purity), elemental analysis
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol C₁₈H₁₉NOS Hydroxyl, methylamino, thiophene Anticancer (IC₅₀: 8 µM vs. HeLa cells) LC-MS, X-ray crystallography
1-Fluoronaphthalene C₁₀H₇F Fluorine substituent No significant bioactivity reported ¹⁹F NMR, elemental analysis

Key Findings :

Structural Complexity and Bioactivity: this compound’s hydroxyl and alkyl groups enhance its antioxidant capacity compared to simpler phenolics like naphthalen-1-ol, which lacks alkyl substituents . The thiophene-containing analog (C₁₈H₁₉NOS) shows superior anticancer activity due to its heterocyclic moiety, but this compound exhibits broader anti-inflammatory applications .

Analytical Rigor: this compound’s purity (99.5% via HPLC) aligns with USP guidelines for impurity control (e.g., <0.1% for unspecified impurities), as seen in related compounds like drospirenone derivatives .

Thermodynamic Stability: Melting points (m.p.) and solubility data for this compound (m.p. 156–158°C; soluble in ethanol) contrast with fluoronaphthalene derivatives (m.p. −30°C), highlighting the impact of polar substituents on physical properties .

Q & A

Q. What experimental approaches are critical for confirming the structural identity and purity of Rataniaphenol I in synthetic studies?

To confirm structural identity, researchers must combine spectroscopic methods (e.g., NMR, IR, HRMS) with elemental analysis . For purity, chromatographic techniques (HPLC, GC) and melting point analysis are essential. New compounds require full spectral data and ≥95% purity (via HPLC), while known compounds should cross-reference literature values. Discrepancies in physical properties (e.g., melting point deviations >2°C) warrant detailed justification .

Q. How can researchers optimize the synthesis of this compound to improve yield and reproducibility?

Systematic variation of reaction parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) frameworks is recommended. Track intermediates via TLC or LC-MS to identify bottlenecks. Reproducibility requires strict documentation of reagent sources (e.g., Sigma-Aldrich lot numbers) and purification protocols (e.g., recrystallization solvents). Yield improvements >10% should be statistically validated (p<0.05) .

Q. What methodological steps should be taken when encountering contradictory spectral data during this compound characterization?

First, verify instrument calibration using reference standards. If inconsistencies persist, employ orthogonal techniques (e.g., 2D NMR for ambiguous proton assignments or X-ray crystallography for absolute configuration). Cross-check with computational simulations (DFT for NMR shifts; TD-DFT for UV-Vis spectra). Discrepancies ≥5% in key spectral peaks necessitate replication across multiple batches .

Advanced Research Questions

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives in pharmacological studies?

Combine in vitro bioassays (e.g., enzyme inhibition IC₅₀, cell viability assays) with molecular docking to map functional group contributions. Use QSAR models to predict activity cliffs, validated by synthesizing and testing ≥3 analogs per scaffold. Report ΔpIC₅₀ values with 95% confidence intervals and correct for false discovery rates in high-throughput screens .

Q. How can researchers resolve conflicting mechanistic hypotheses for this compound’s biological activity?

Deploy kinetic studies (e.g., time-resolved fluorescence for binding events) and isotopic labeling (¹⁴C/³H) to trace metabolic pathways. Contrast results across cell lines (e.g., HEK293 vs. HeLa) to isolate tissue-specific effects. For redox-related mechanisms, quantify ROS/RNS levels with spin-trapping agents (e.g., DMPO) and validate via knockout models (e.g., siRNA for antioxidant enzymes) .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?

Matrix effects (e.g., plasma proteins) require optimized extraction (SPE with C18 cartridges) and internal standards (deuterated analogs). Validate LC-MS/MS methods per ICH guidelines (LOD <0.1 ng/mL, recovery >85%). For photolabile samples, use amber vials and confirm stability under UVA/UVB .

Data Interpretation and Validation

Q. How should researchers address discrepancies in reported biological activity of this compound across independent studies?

Compare assay conditions: cell passage number, serum concentration, and incubation time. Replicate experiments using a shared reference standard. Perform meta-analysis with random-effects models to quantify heterogeneity (I² statistic). If IC₅₀ values differ >10-fold, validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound toxicity studies?

Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀/LC₅₀. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data, mixed-effects models account for inter-subject variability. Report effect sizes (Cohen’s d) and power analysis (α=0.05, β=0.2) .

Interdisciplinary and Translational Research

Q. What in vivo models are most suitable for evaluating this compound’s pharmacokinetics and tissue distribution?

Rodent models (Sprague-Dawley rats, C57BL/6 mice) are standard. Use cassette dosing to assess plasma AUC₀–24h and tissue-to-plasma ratios via LC-MS/MS. For BBB penetration, measure brain/plasma ratios post-perfusion. Include positive controls (e.g., dexamethasone for anti-inflammatory studies) and validate species-specific metabolic pathways (e.g., CYP450 isoform activity) .

Q. How can computational chemistry enhance the design of this compound-based probes for target identification?

Leverage molecular dynamics (MD) simulations to predict binding poses in putative targets (e.g., kinases, GPCRs). Validate with photoaffinity labeling and pull-down assays. For covalent inhibitors, calculate bond formation kinetics via QM/MM hybrid methods. Cross-reference docking scores (Glide XP > -6.0 kcal/mol) with experimental Kd values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rataniaphenol I
Reactant of Route 2
Reactant of Route 2
Rataniaphenol I

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